![molecular formula C15H16FN B13177904 4-[3-(3-Fluorophenyl)propyl]aniline CAS No. 1240527-12-1](/img/structure/B13177904.png)
4-[3-(3-Fluorophenyl)propyl]aniline
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Overview
Description
4-[3-(3-Fluorophenyl)propyl]aniline (CAS 5728-66-5) is an aromatic amine featuring a propyl linker connecting a 3-fluorophenyl group to the para position of an aniline moiety. Its structure combines the electron-withdrawing fluorine substituent with the nucleophilic aniline group, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound’s hazards include toxicity via inhalation, skin contact, and ingestion, as noted in its Material Safety Data Sheet (MSDS) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Fluorophenyl)propyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde and 3-bromopropylamine.
Formation of Intermediate: The first step involves the reaction of 3-fluorobenzaldehyde with 3-bromopropylamine under basic conditions to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Fluorophenyl)propyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfo, or halo derivatives.
Scientific Research Applications
4-[3-(3-Fluorophenyl)propyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-Fluorophenyl)propyl]aniline involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Fluorine Substitution Patterns
- 3-[3-(2-Fluorophenyl)propyl]aniline This isomer differs in the fluorine position (2-fluorophenyl vs. 3-fluorophenyl).
Substituent Variations: Trifluoromethyl and Piperidinyl Groups
- This compound is used in advanced materials or pharmaceuticals .
- JMS-17-2 Analogs (e.g., F-JMS-17-2) These feature a 4-fluorophenyl group attached via a propyl chain to a piperidine ring, linked to a pyrroloquinoxaline scaffold. The piperidinyl group introduces basicity, improving solubility in acidic environments, while the fluorophenyl moiety enhances target binding affinity, as seen in PET radioligand development .
Chain Modifications: Propoxy vs. Propyl Linkers
- 4-(3-(Dimethylamino)propoxy)-2-(trifluoromethyl)aniline Replacing the propyl linker with a propoxy group introduces an ether bond, increasing flexibility and oxygen-mediated hydrogen bonding. The dimethylamino group adds basicity, which could enhance cellular uptake .
Table 1: Key Structural and Functional Comparisons
Activity Insights
- YPC-21817 MsOH (from ): A structurally complex kinase inhibitor with a 3-fluorophenyl group highlights the role of fluorine in improving binding specificity and metabolic stability .
Biological Activity
4-[3-(3-Fluorophenyl)propyl]aniline, a compound with potential applications in medicinal chemistry, is characterized by its unique structural attributes that may influence its biological activity. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Molecular Formula : C13H14F
- Molecular Weight : 205.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine atom on the phenyl ring enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Target Interactions
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating metabolic pathways.
- Receptor Binding : It can interact with neurotransmitter receptors, impacting signaling pathways related to pain and inflammation.
Biological Activity Overview
Research indicates that derivatives of aniline compounds exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific effects of this compound have been evaluated in several studies.
Antimicrobial Activity
A study on related aniline derivatives found that fluorinated compounds generally exhibit enhanced antibacterial properties. For instance, compounds with hydrophobic substituents on the phenyl ring showed increased activity against Staphylococcus aureus and other bacterial strains, suggesting that this compound may possess similar antimicrobial effects .
Anticancer Potential
Research has indicated that certain aniline derivatives can inhibit cancer cell proliferation. For example, studies have shown that modifications in the aniline structure can lead to increased cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of fluorinated aniline derivatives.
- Methodology : Minimum inhibitory concentration (MIC) tests were conducted against multiple bacterial strains.
- Findings : Compounds similar to this compound demonstrated MIC values ranging from 1 to 4 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potential .
-
Cytotoxicity Assay :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assays were performed on various cancer cell lines.
- Findings : Preliminary results indicated that derivatives exhibited IC50 values in the low micromolar range, suggesting potential for further development as anticancer agents .
Data Tables
Biological Activity | Compound Structure | MIC/IC50 Values |
---|---|---|
Antimicrobial | This compound | MIC = 1-4 µg/mL (S. aureus) |
Cytotoxicity | Various aniline derivatives | IC50 = Low µM range (various cancer cell lines) |
Properties
CAS No. |
1240527-12-1 |
---|---|
Molecular Formula |
C15H16FN |
Molecular Weight |
229.29 g/mol |
IUPAC Name |
4-[3-(3-fluorophenyl)propyl]aniline |
InChI |
InChI=1S/C15H16FN/c16-14-6-2-5-13(11-14)4-1-3-12-7-9-15(17)10-8-12/h2,5-11H,1,3-4,17H2 |
InChI Key |
NTYVBOYPIIAFRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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